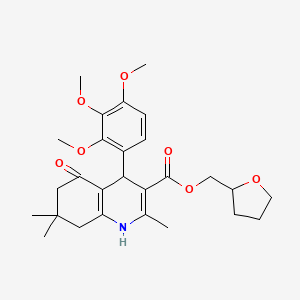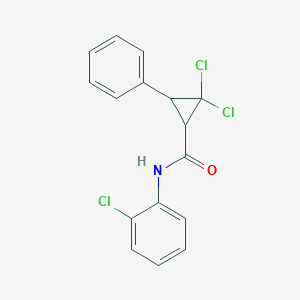
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCPA, is a cyclopropane herbicide that is widely used in agricultural practices. DCPA is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It is classified as a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge.
Mécanisme D'action
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative damage. By inhibiting the biosynthesis of carotenoids, 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide disrupts the normal growth and development of weeds, ultimately leading to their death.
Biochemical and physiological effects:
Studies have shown that 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide can have toxic effects on non-target organisms such as earthworms and aquatic organisms. 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has been shown to cause reproductive and developmental toxicity in rats and mice.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is a widely used herbicide in agricultural practices, making it readily available for laboratory experiments. However, its potential toxicity to non-target organisms must be taken into consideration when designing experiments.
Orientations Futures
Future research on 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide could focus on developing more environmentally friendly alternatives to this herbicide. Additionally, studies could be conducted to explore the potential use of 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide as a fungicide in crop protection. Further research could also investigate the potential health effects of 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide exposure in humans.
Méthodes De Synthèse
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is synthesized by the reaction of 2-chloroacetamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to yield 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide.
Applications De Recherche Scientifique
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control annual grasses and broadleaf weeds in a variety of crops including corn, soybeans, and potatoes. 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been studied for its potential use as a fungicide.
Propriétés
IUPAC Name |
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-11-8-4-5-9-12(11)20-15(21)14-13(16(14,18)19)10-6-2-1-3-7-10/h1-9,13-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCOMVUSQSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

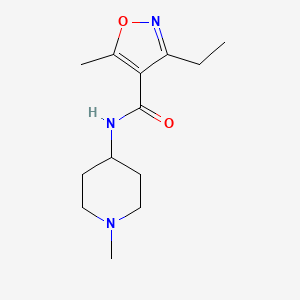
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
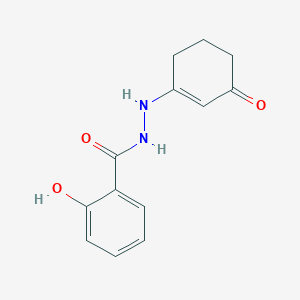
![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)
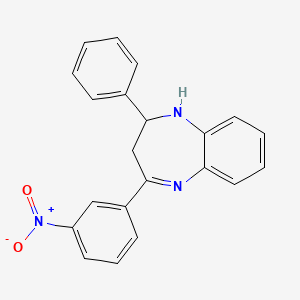
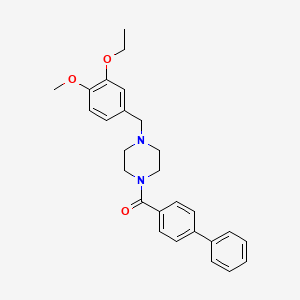

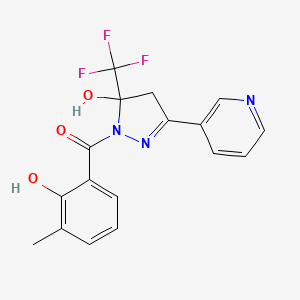
![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)
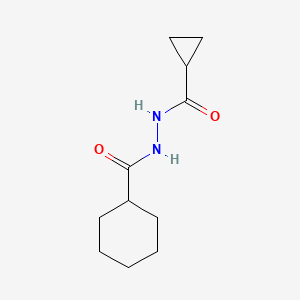
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)

